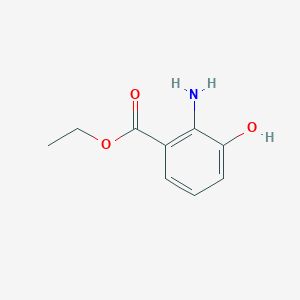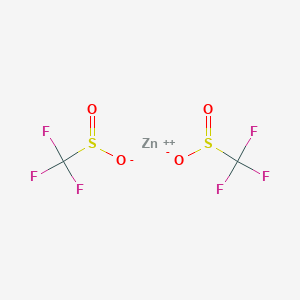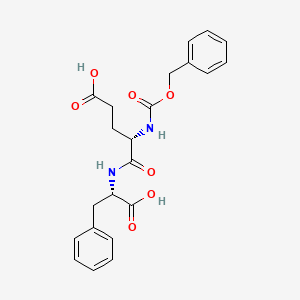
Z-Glu-phe-OH
Vue d'ensemble
Description
“Z-Glu-phe-OH” is a compound with the CAS Number 987-84-8 and a linear formula of C22H24N2O7 . It is also known as (4S)-4-{[(benzyloxy)carbonyl]amino}-5-{[(1S)-1-carboxy-2-phenylethyl]amino}-5-oxopentanoic acid .
Synthesis Analysis
The synthesis of “this compound” involves radical polymerization between an aggregation-induced emission (AIE) monomer and 2-isocyanatoethyl methacrylate (IM), followed by glycosylation with glucosamine (Glu) .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C22H24N2O7/c25-19(26)12-11-17(24-22(30)31-14-16-9-5-2-6-10-16)20(27)23-18(21(28)29)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,23,27)(H,24,30)(H,25,26)(H,28,29)/t17-,18-/m0/s1 .
Chemical Reactions Analysis
“this compound” is involved in several hydrophobic compounds acting as activators in dipeptide hydrolysis by bovine carboxypeptidase B .
Physical And Chemical Properties Analysis
“this compound” is a white powder with a molecular weight of 428.44 .
Applications De Recherche Scientifique
Biochimie : Interactions protéine-protéine
Z-Glu-phe-OH est utilisé dans l'étude des interactions protéine-protéine, en particulier pour comprendre le rôle des interactions fortes telles que les ponts salins et les interactions cation-π . Ces interactions sont cruciales pour la stabilité structurelle des protéines et leurs formations complexes, qui sont fondamentales dans les processus cellulaires.
Développement de médicaments : Hydrogels à base de peptides
Dans le domaine du développement de médicaments, this compound joue un rôle important dans la création d'hydrogels à base de peptides . Ces hydrogels sont utilisés pour la libération prolongée de médicaments, offrant une plateforme prometteuse pour les applications biomédicales telles que l'ingénierie tissulaire et la médecine régénérative.
Synthèse chimique : Couplage peptidique
This compound est impliqué dans les réactions de couplage peptidique, servant de bloc de construction dans la synthèse de peptides complexes . Son utilisation en synthèse peptidique en phase solide (SPPS) est cruciale pour la construction de peptides avec des séquences précises pour la recherche et l'utilisation thérapeutique.
Chimie analytique : Contrôle de la qualité
En chimie analytique, this compound est souvent utilisé comme étalon ou composé de référence dans les processus de contrôle de la qualité . Sa pureté et sa stabilité en font un candidat idéal pour garantir l'exactitude et la fiabilité des méthodes analytiques.
Science des matériaux : Structures supramoléculaires
Le rôle du composé s'étend à la science des matériaux, où il contribue à la conception d'hydrogels à base de nucléotides de faible poids moléculaire . Ces matériaux ont des propriétés d'auto-assemblage uniques, ce qui les rend adaptés à diverses applications, notamment la nanofabrication et la biosensorisation.
Sciences de la vie : Recherche sur les enzymes protéolytiques
Enfin, this compound est important dans la recherche en sciences de la vie, en particulier dans les études impliquant les enzymes protéolytiques . Ces enzymes sont essentielles pour l'hydrolyse des liaisons peptidiques dans les protéines, et this compound peut servir de substrat pour étudier la spécificité et la cinétique des enzymes.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Z-Glu-Phe-OH is a synthetic substrate that has been used in studies on the specificity and mechanism of pepsin action . Pepsin is a digestive protease that breaks down proteins into smaller peptides in the stomach. The primary targets of this compound are aromatic L-amino acid residues forming the sensitive peptide bond .
Mode of Action
The compound interacts with its targets by forming a peptide bond with the aromatic L-amino acid residues. This interaction is sensitive to the pH level, as the pK a of the carboxyl group falls in the pH range of pepsin activity . The pH dependence of the kinetic parameters is a function of the ionization of prototrophic groups in both the enzyme and the substrate .
Biochemical Pathways
This compound is involved in the proteolytic pathway mediated by pepsin. This pathway plays a significant role in the digestion of dietary proteins in the stomach. The compound’s interaction with pepsin affects the breakdown of proteins, influencing the overall protein digestion process .
Result of Action
The result of this compound’s action is the modulation of protein digestion in the stomach. By interacting with pepsin, it influences the breakdown of proteins into smaller peptides. This can affect the overall process of protein digestion and absorption in the body .
Action Environment
The action of this compound is influenced by the environment in the stomach, particularly the acidic pH. The pH level affects the ionization of prototrophic groups in both the enzyme and the substrate, which in turn influences the interaction between this compound and pepsin . Other environmental factors, such as temperature and the presence of other substances in the stomach, could also potentially influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Z-Glu-phe-OH plays a significant role in biochemical reactions, particularly in the study of proteases. Proteases are enzymes that break down proteins by hydrolyzing peptide bonds. This compound is often used as a substrate to investigate the activity of these enzymes. It interacts with various proteases, including serine proteases and cysteine proteases, by mimicking the natural substrates of these enzymes. The interaction between this compound and proteases involves the binding of the compound to the active site of the enzyme, leading to the hydrolysis of the peptide bond and the release of the product .
Cellular Effects
This compound influences various cellular processes by modulating the activity of proteases. In different cell types, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific proteases, this compound can alter the degradation of signaling molecules, leading to changes in cell signaling pathways. Additionally, the modulation of protease activity by this compound can impact gene expression by influencing the stability and turnover of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of proteases. The compound binds to the enzyme’s active site, where it undergoes hydrolysis, resulting in the cleavage of the peptide bond. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific protease and the context of the reaction. This compound can also influence gene expression by affecting the stability and degradation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at 0-8°C, but it may degrade over extended periods or under specific conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo experiments. These effects include prolonged inhibition or activation of proteases, leading to changes in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate protease activity without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on protease activity and cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with proteases. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in protein degradation. Additionally, this compound can interact with cofactors and other biomolecules that play a role in metabolic processes, further affecting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its activity and function, as the compound’s effects are often dependent on its concentration and localization within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound interacts with the appropriate proteases and other biomolecules, thereby exerting its effects on cellular processes .
Propriétés
IUPAC Name |
5-[(1-carboxy-2-phenylethyl)amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7/c25-19(26)12-11-17(24-22(30)31-14-16-9-5-2-6-10-16)20(27)23-18(21(28)29)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,23,27)(H,24,30)(H,25,26)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORDBMVWKMEZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70913118 | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70913118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
987-84-8 | |
| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-alpha-glutamyl)-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89650 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC18760 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70913118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


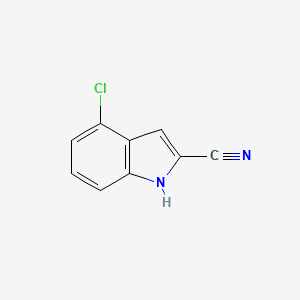
![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)
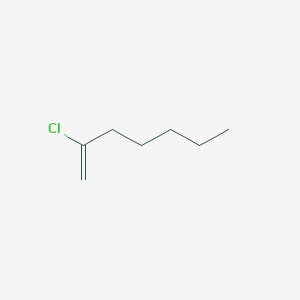
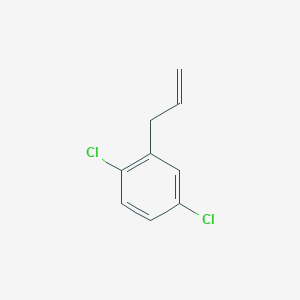

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)
